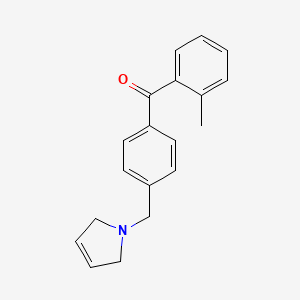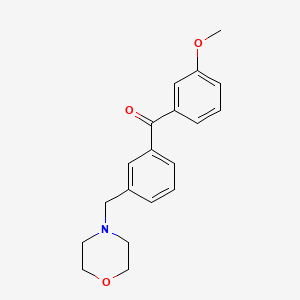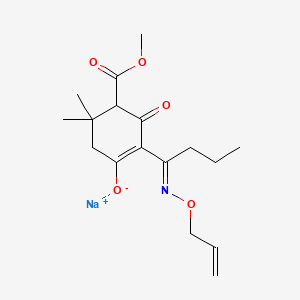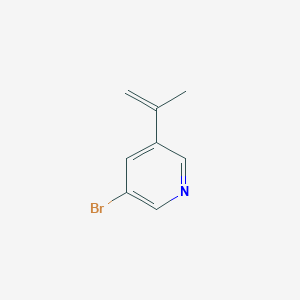
3-(Thiomorpholinomethyl)benzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Thiomorpholinomethyl)benzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It has the IUPAC name phenyl [3- (4-thiomorpholinylmethyl)phenyl]methanone . The molecular weight of this compound is 297.42 .
Molecular Structure Analysis
The molecular structure of 3-(Thiomorpholinomethyl)benzophenone is represented by the linear formula C18H19NOS . The InChI code for this compound is 1S/C18H19NOS/c20-18 (16-6-2-1-3-7-16)17-8-4-5-15 (13-17)14-19-9-11-21-12-10-19/h1-8,13H,9-12,14H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Thiomorpholinomethyl)benzophenone include a molecular weight of 297.42 . More specific properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
3-(Thiomorpholinomethyl)benzophenone: A Comprehensive Analysis of Scientific Research Applications
Photophore in Biochemistry: Benzophenone derivatives like 3-(Thiomorpholinomethyl)benzophenone possess unique photochemical properties that enable the formation of a biradicaloid triplet state. This state facilitates hydrogen atom abstraction from C-H bonds, leading to stable covalent bond formation, which is crucial in biochemistry research for studying protein interactions and structures.
TADF Host Materials: In the field of organic light-emitting diodes (OLEDs), benzophenone-based derivatives are combined with electron donors like carbazole or phenyl-/naphthyl-amino fragments to serve as thermally activated delayed fluorescence (TADF) host materials. This application is significant for improving the efficiency and lifespan of OLEDs .
Pharmaceuticals Synthesis: Benzophenone is a key intermediate in synthesizing various pharmaceutical compounds. Its derivatives are instrumental in creating complex organic chemicals that could lead to new drug discoveries and therapeutic agents .
Perfumery and Fragrances: In the fragrance industry, benzophenone derivatives act as fixatives that help in stabilizing the volatile components of perfumes, enhancing their longevity and protecting them from UV degradation .
Laser Dyes: Scientific research and industrial processes utilize benzophenone derivatives as laser dyes due to their photophysical properties. These dyes are essential for various applications, including medical diagnostics and material processing .
Ammonia Equivalents in Synthesis: Benzophenone imines, closely related to 3-(Thiomorpholinomethyl)benzophenone, serve as ammonia equivalents for synthesizing primary amines. This process allows for the selective formation of primary amines and yields easily deprotectable imines .
Analytical Method Development: The development of sensitive multi-residue analytical methods often involves benzophenone derivatives for identifying various compounds in packaged products, ensuring quality control and safety standards .
Antifungal and Antibacterial Agents: New substituted benzophenone derivatives have been synthesized and screened for their antifungal and antibacterial activities. These compounds show potential as treatments against phytopathogenic fungi and bacteria, contributing to agricultural and medical fields .
Mecanismo De Acción
Target of Action
Benzophenone derivatives have been found to exhibit strong antitumor activity . The antitumor mechanism of benzophenone derivatives has been investigated through network pharmacology and molecular docking analyses, which identified key genes and tumor pathways .
Mode of Action
Benzophenone derivatives have been found to exhibit inhibitory activity against various cancer cells . The interaction of these compounds with their targets leads to changes in the cellular processes, resulting in the inhibition of tumor growth .
Biochemical Pathways
Benzophenone derivatives have been found to affect various tumor pathways . The impact on these pathways leads to downstream effects that contribute to the antitumor activity of these compounds .
Result of Action
Benzophenone derivatives have been found to exhibit strong antitumor activity . This suggests that these compounds may induce changes at the molecular and cellular levels that inhibit tumor growth .
Propiedades
IUPAC Name |
phenyl-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c20-18(16-6-2-1-3-7-16)17-8-4-5-15(13-17)14-19-9-11-21-12-10-19/h1-8,13H,9-12,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKYXMMJCJRJCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643349 |
Source


|
| Record name | Phenyl{3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Thiomorpholinomethyl)benzophenone | |
CAS RN |
898762-70-4 |
Source


|
| Record name | Phenyl{3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide](/img/structure/B1343311.png)











![4-[2-(4-Iodophenyl)ethyl]morpholine](/img/structure/B1343335.png)
